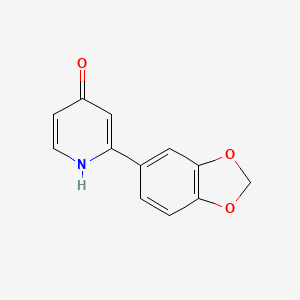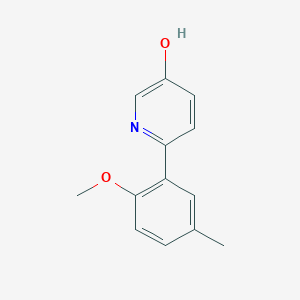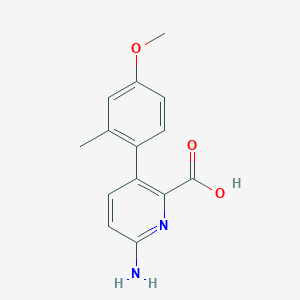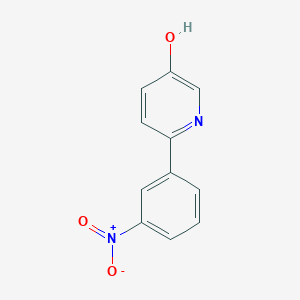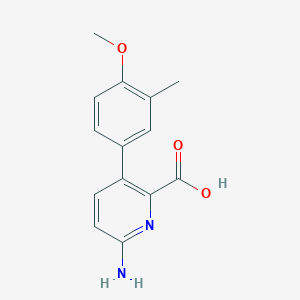
6-Amino-3-(4-methoxy-3-methylphenyl)picolinic acid, 95%
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
6-Amino-3-(4-methoxy-3-methylphenyl)picolinic acid (6-AMP) is an important intermediate in the synthesis of a variety of organic compounds. It is a white crystalline solid with a melting point of 116-118°C and a molecular weight of 209.24 g/mol. 6-AMP is a versatile chemical building block used in a wide range of applications in the fields of organic synthesis and drug discovery. It is also used in the synthesis of pharmaceutical drugs, agrochemicals, and other organic compounds.
Wirkmechanismus
The mechanism of action of 6-Amino-3-(4-methoxy-3-methylphenyl)picolinic acid, 95% is not well understood. However, it is believed to act as a chemical building block in the synthesis of various organic compounds, such as pharmaceutical drugs, agrochemicals, and other organic compounds. 6-Amino-3-(4-methoxy-3-methylphenyl)picolinic acid, 95% has also been shown to bind to certain proteins and enzymes, which could be responsible for its biological activity.
Biochemical and Physiological Effects
The biochemical and physiological effects of 6-Amino-3-(4-methoxy-3-methylphenyl)picolinic acid, 95% are not well understood. However, it has been shown to bind to certain proteins and enzymes, which could be responsible for its biological activity. In addition, 6-Amino-3-(4-methoxy-3-methylphenyl)picolinic acid, 95% has been shown to inhibit the activity of certain enzymes, such as cyclooxygenase-2 (COX-2) and 5-lipoxygenase (5-LOX). These effects could be responsible for its potential anti-inflammatory and anticancer effects.
Vorteile Und Einschränkungen Für Laborexperimente
The main advantage of 6-Amino-3-(4-methoxy-3-methylphenyl)picolinic acid, 95% is its versatility as a chemical building block for the synthesis of various organic compounds. It is also relatively easy to synthesize and is cost-effective. However, there are some limitations to using 6-Amino-3-(4-methoxy-3-methylphenyl)picolinic acid, 95% in laboratory experiments. For example, it is not very water soluble and is unstable in aqueous solutions. In addition, it is not very stable in air and should be kept in an airtight container.
Zukünftige Richtungen
There are many potential future directions for the use of 6-Amino-3-(4-methoxy-3-methylphenyl)picolinic acid, 95% in scientific research. For example, further research could be conducted to investigate its potential anti-inflammatory and anticancer effects. In addition, more research could be conducted to explore its potential as a chemical building block for the synthesis of novel organic compounds. Finally, more research could be conducted to investigate its potential mechanism of action and its ability to bind to certain proteins and enzymes.
Synthesemethoden
6-Amino-3-(4-methoxy-3-methylphenyl)picolinic acid, 95% can be synthesized by several methods, including the reaction of p-methoxybenzaldehyde with p-aminobenzoic acid, the reaction of p-methoxybenzyl alcohol with p-aminobenzoic acid, and the reaction of p-methoxybenzyl chloride and p-aminobenzoic acid. The reaction of p-methoxybenzaldehyde with p-aminobenzoic acid is the most efficient and cost-effective method for the synthesis of 6-Amino-3-(4-methoxy-3-methylphenyl)picolinic acid, 95%.
Wissenschaftliche Forschungsanwendungen
6-Amino-3-(4-methoxy-3-methylphenyl)picolinic acid, 95% is widely used in scientific research as a chemical building block for the synthesis of various organic compounds. It is also used in the synthesis of pharmaceutical drugs, agrochemicals, and other organic compounds. 6-Amino-3-(4-methoxy-3-methylphenyl)picolinic acid, 95% has been used as a starting material for the synthesis of a variety of biologically active compounds, including antibiotics, anti-inflammatory agents, and anticancer agents. In addition, 6-Amino-3-(4-methoxy-3-methylphenyl)picolinic acid, 95% has been used in the synthesis of small molecule inhibitors of protein-protein interactions, small molecule agonists of G-protein coupled receptors, and small molecule inhibitors of enzyme-mediated reactions.
Eigenschaften
IUPAC Name |
6-amino-3-(4-methoxy-3-methylphenyl)pyridine-2-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14N2O3/c1-8-7-9(3-5-11(8)19-2)10-4-6-12(15)16-13(10)14(17)18/h3-7H,1-2H3,(H2,15,16)(H,17,18) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KQWCVEHHUIEMQI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)C2=C(N=C(C=C2)N)C(=O)O)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
258.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

